Hexanesulfonic acid
Overview
Description
Hexanesulfonic acid, also known as Sodium 1-Hexanesulfonate or Hexane Sulfonic Acid, is a low molecular weight alkylsulfonate . It is used as an ion-pairing reagent for High-Performance Liquid Chromatography (HPLC) and as an anionic surfactant . It is involved in the analysis of peptides and proteins and is used in high-performance capillary electrophoresis analysis of peptides .
Synthesis Analysis
Hexanesulfonic acid can be synthesized from polyfluoroalkyl sulfonamide derivatives during chlorination and chloramination . The fate and yield of Hexanesulfonic acid vary from different precursors and disinfection processes . In particular, monochloramine more favorably forms Hexanesulfonic acid .
Molecular Structure Analysis
The molecular formula of Hexanesulfonic acid is C6H14O3S . It has an average mass of 166.239 Da and a mono-isotopic mass of 166.066360 Da .
Chemical Reactions Analysis
Hexanesulfonic acid is used as an ion-pairing reagent for aiding in the separation of peptides, drugs, and hydroxy acids by liquid chromatography . It is also used in the separation of a series of aromatic carboxylic acids, sulfonates, and opiates using electrokinetic chromatography .
Physical And Chemical Properties Analysis
Hexanesulfonic acid has a density of 1.1±0.1 g/cm3 . It has a molar refractivity of 40.2±0.4 cm3, and its index of refraction is 1.462 . It has three hydrogen bond acceptors, one hydrogen bond donor, and five freely rotating bonds . Its polar surface area is 63 Å2, and its polarizability is 15.9±0.5 10-24 cm3 . Its surface tension is 41.5±3.0 dyne/cm, and its molar volume is 146.1±3.0 cm3 .
Scientific Research Applications
Reversed-phase liquid chromatography : Hexanesulfonic acid is used as a hydrophobic ion-pairing reagent in reversed-phase, high-pressure liquid chromatography for the analysis of peptides and proteins, including insulin, glucagon, and ACTH pentaacetate (Hancock et al., 1978).
Analysis of isomeric hexanesulfonic acids : In the photochemical sulfoxidation of n-hexane, the product mixture of isomeric hexanesulfonic acids has been analyzed to understand the relative reactivities of different C–H bonds in n-hexane (Ogata et al., 1965).
Ion-pairing chromatography for organoarsenic species determination : Hexanesulfonate is used in an environmentally friendly ion-pairing high-performance liquid chromatography method to determine As-containing animal feed additives and organic As species in various matrices (Monasterio et al., 2011).
Interfacial tension studies : The interaction between hydroxypropylmethylcellulose and hexanesulfonic acid sodium salts has been studied using the Wilhelmy plate method to understand the kinetics of interfacial tension changes (Avranas & Iliou, 2003).
Activation of Mevalonic and Linolenic Pathways : Hexanoic acid, a compound related to hexanesulfonic acid, has been shown to induce resistance in plants against pathogens by activating the mevalonic and linolenic pathways, and enhancing the emission of plant volatiles (Llorens et al., 2016).
Synthesis of RDX in fluorous media : Hexanesulfonic acid-related compounds like perfluorooctanesulfonic acid have been used to catalyze the nitrolysis of hexamethylenetetramine in fluorous media, an efficient method for producing the explosive RDX (Yi & Cai, 2008).
Anti-inflammatory activity : The anti-inflammatory intestinal activity of Combretum duarteanum, which involves hexane phase components, has been investigated in the context of inflammatory bowel disease (Lima et al., 2017).
Anti-HIV-1 activity : Symmetric bis(naphthalenesulfonic acid) derivatives with spacers like hexamethylene have been synthesized and evaluated for their anti-HIV-1 activity in various assay systems (Mohan et al., 1993).
Choline determination in pharmaceuticals : Hexanesulfonic acid is employed as an ion-pair reagent in a reversed-phase separation method with postcolumn suppression conductivity detection for the determination of choline in pharmaceutical formulations (Chen et al., 1996).
Safety And Hazards
Hexanesulfonic acid is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If inhaled, the victim should be moved to fresh air . If swallowed, it is advised not to induce vomiting and seek medical attention .
properties
IUPAC Name |
hexane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAQQULBLMNGAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275556 | |
Record name | Hexanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanesulfonic acid | |
CAS RN |
13595-73-8 | |
Record name | Hexanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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